molecular formula C17H26N4O B12229749 3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole

3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B12229749
M. Wt: 302.4 g/mol
InChI Key: FLQFSIKJYPSVTI-UHFFFAOYSA-N
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Description

3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroindazole core, which is a bicyclic structure containing both an indazole and a piperazine ring. The presence of a cyclopropanecarbonyl group further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazones with piperazine derivatives under acidic conditions. The reaction conditions often involve the use of polyphosphoric acid (PPA) as a cyclizing agent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Properties

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

IUPAC Name

cyclopropyl-[4-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H26N4O/c1-19-16(14-4-2-3-5-15(14)18-19)12-20-8-10-21(11-9-20)17(22)13-6-7-13/h13H,2-12H2,1H3

InChI Key

FLQFSIKJYPSVTI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN3CCN(CC3)C(=O)C4CC4

Origin of Product

United States

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